Antiviral agent 17

Description

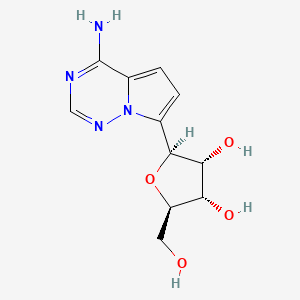

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4/c12-11-6-2-1-5(15(6)14-4-13-11)10-9(18)8(17)7(3-16)19-10/h1-2,4,7-10,16-18H,3H2,(H2,12,13,14)/t7-,8-,9-,10+/m1/s1 |

InChI Key |

IGZFWIAREXANMY-KYXWUPHJSA-N |

Isomeric SMILES |

C1=C(N2C(=C1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C(N2C(=C1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Antiviral Agent 17

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiviral agent 17, identified as 4-aza-7,9-dideazaadenosine, is a potent C-nucleoside analogue demonstrating significant inhibitory activity against norovirus replication. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. It includes detailed experimental protocols for its synthesis and antiviral evaluation, a summary of its quantitative antiviral activity, and visualizations of the proposed mechanism and discovery workflow. This document is intended to serve as a core resource for researchers in the fields of antiviral drug discovery and medicinal chemistry.

Discovery of this compound

This compound, also referred to as Compound 4 in seminal research, emerged from a focused effort to develop C-nucleoside analogues as broad-spectrum antiviral therapeutics. The discovery was detailed in a 2020 study by Li Q, et al., published in the European Journal of Medicinal Chemistry. The research centered on the synthesis and evaluation of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides for their anti-norovirus activity.

The core rationale was to explore structural variations at both the sugar and nucleobase moieties of C-nucleosides to enhance their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp). The investigation revealed that the combination of a 4-amino-pyrrolo[2,1-f][1][2][3]triazine base with a D-ribose sugar moiety, resulting in 4-aza-7,9-dideazaadenosine, yielded a compound with potent antiviral effects.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were assessed in two key assays: a human norovirus (HuNoV) replicon system and a murine norovirus (MNV) cytopathic effect (CPE) assay. The quantitative data are summarized in the table below for clear comparison.

| Assay | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * | Reference |

| Human Norovirus Replicon Assay | HuNoV Replicon in Huh-7 cells | 0.015 | >10 | >667 | [Li Q, et al., 2020] |

| Murine Norovirus CPE Assay | Murine Norovirus in RAW 264.7 cells | 0.007 | 0.4 | 57 | [Li Q, et al., 2020] |

EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): Calculated as CC50/EC50, indicating the therapeutic window of the compound.

Synthesis of this compound (4-aza-7,9-dideazaadenosine)

The synthesis of this compound is a multi-step process involving the construction of the pyrrolotriazine nucleobase followed by its C-glycosylation with a protected ribose derivative.

Experimental Protocol: Synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine (Nucleobase)

-

Step 1: N-amination of Pyrrole-2-carbaldehyde. To a solution of pyrrole-2-carbaldehyde in an appropriate solvent, add an aminating agent such as hydroxylamine-O-sulfonic acid in the presence of a base (e.g., sodium hydride).

-

Step 2: Conversion to Nitrile. The resulting N-aminopyrrole-2-carbaldehyde is then converted to the corresponding nitrile using a suitable dehydrating agent.

-

Step 3: Cyclization. The N-aminopyrrole-2-carbonitrile undergoes cyclization with formamidine acetate at elevated temperatures to yield the 4-amino-pyrrolo[2,1-f][1][2][3]triazine base.

Experimental Protocol: C-Glycosylation and Deprotection

-

Step 1: Preparation of the Glycosyl Donor. A protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, is used as the glycosyl donor.

-

Step 2: C-Glycosylation. The 4-amino-pyrrolo[2,1-f][1][2][3]triazine base is reacted with the protected ribose donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride) to form the C-C bond between the anomeric carbon of the ribose and the pyrrole ring of the nucleobase.

-

Step 3: Deprotection. The protecting groups (e.g., benzoyl groups) on the sugar moiety are removed using a standard deprotection method, such as treatment with sodium methoxide in methanol, to yield the final product, this compound.

Antiviral Activity Evaluation

The antiviral efficacy of this compound was determined using established in vitro assays for human and murine noroviruses.

Experimental Protocol: Human Norovirus (HuNoV) Replicon Assay

-

Cell Culture: Human hepatoma (Huh-7) cells stably harboring a human norovirus replicon are used. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).

-

Compound Treatment: The replicon-containing cells are seeded in 96-well plates. After 24 hours, the cells are treated with serial dilutions of this compound.

-

Quantification of Viral RNA: After a 72-hour incubation period, total cellular RNA is extracted. The levels of norovirus replicon RNA are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a specific region of the viral genome.

-

Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction in viral RNA levels compared to untreated control cells.

Experimental Protocol: Murine Norovirus (MNV) Cytopathic Effect (CPE) Assay

-

Cell Culture and Infection: Murine macrophage cells (RAW 264.7) are seeded in 96-well plates. The following day, the cells are infected with MNV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.

-

Assessment of Cytopathic Effect: The plates are incubated for 72 hours at 37°C. The cytopathic effect (CPE), or cell death caused by the virus, is then quantified.

-

Cell Viability Assay: Cell viability is determined using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured to determine the percentage of viable cells.

-

Data Analysis: The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE. The CC50 value is determined from parallel assays with uninfected cells to assess compound-induced cytotoxicity.

Visualizations

Proposed Mechanism of Action

The primary antiviral mechanism of this compound is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. As a nucleoside analogue, it is likely intracellularly phosphorylated to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator during viral RNA synthesis.

References

In-Depth Technical Guide: Antiviral Agent 17 (CAS 158227-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 17, identified by the Chemical Abstracts Service (CAS) number 158227-81-7, is a synthetic C-nucleoside analogue with demonstrated antiviral properties. Also referred to as Compound 4 and chemically named D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-1,4-anhydro-, (1S)-, this compound has emerged as a subject of interest in the field of antiviral research, particularly for its activity against noroviruses. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, antiviral efficacy, and associated cytotoxicity. The information is primarily drawn from the key study by Li et al. (2020) published in the European Journal of Medicinal Chemistry.[1]

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 158227-81-7 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₄N₄O₄ | [2][4][5] |

| Molecular Weight | 266.25 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [2] |

Antiviral Activity

This compound has demonstrated notable potency against noroviruses. The compound's efficacy is attributed to its ability to inhibit viral replication.

Quantitative Antiviral Data

The following table summarizes the key quantitative metrics of the antiviral activity of this compound.

| Assay | Virus | Cell Line | EC₅₀ | Reference |

| Human Replicon Assay | Human Norovirus (HuNoV) | - | 0.015 µM | [1][2][4][6][8] |

| Antiviral Assay | Murine Norovirus (MNV) | - | 7 nM | [6] |

Cytotoxicity Profile

A critical aspect of the development of any antiviral therapeutic is its safety profile and specificity for viral targets over host cells. Studies have indicated that this compound exhibits a degree of cytotoxicity at concentrations higher than its effective antiviral concentration.

Quantitative Cytotoxicity Data

The cytotoxicity of this compound has been assessed in human cell lines, with the key findings presented below.

| Assay | Cell Line | CC₅₀ | Reference |

| Cell Viability Assay | HEp-2 | 0.038 µM |

Mechanism of Action

The primary mechanism of action for this compound, as with other nucleoside analogues, is proposed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] By acting as a substrate for RdRp, the compound can be incorporated into the growing viral RNA chain, leading to premature termination of replication.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further research. While the full-text of the primary research article by Li et al. (2020) was not accessible to provide exhaustive details, this section outlines the general methodologies based on available information and standard practices in the field.

Synthesis of this compound

The synthesis of this compound involves the construction of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine heterocyclic core followed by its C-glycosylation with a protected ribofuranose derivative. The final steps typically involve deprotection to yield the target nucleoside analogue.

Caption: A generalized workflow for the synthesis of this compound.

Antiviral Assays

-

Objective: To determine the concentration at which the compound inhibits 50% of viral replication (EC₅₀).

-

Methodology: A human cell line containing a subgenomic replicon of human norovirus is utilized. These replicons contain the viral non-structural proteins, including the RdRp, and a reporter gene (e.g., luciferase).

-

Cells are seeded in multi-well plates.

-

Serial dilutions of this compound are added to the wells.

-

After an incubation period, the level of reporter gene expression is measured.

-

The EC₅₀ value is calculated by plotting the reduction in reporter signal against the compound concentration.

-

-

Objective: To assess the antiviral activity against a culturable norovirus surrogate.

-

Methodology:

-

A suitable host cell line (e.g., RAW 264.7 cells) is infected with MNV.

-

The infected cells are treated with various concentrations of this compound.

-

After incubation, the viral yield or cytopathic effect (CPE) is quantified.

-

The EC₅₀ is determined based on the reduction in viral titer or CPE.

-

Cytotoxicity Assay

-

Objective: To determine the concentration at which the compound causes a 50% reduction in cell viability (CC₅₀).

-

Methodology (e.g., MTT or CellTiter-Glo® Assay):

-

HEp-2 cells are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of this compound.

-

After an incubation period, a viability reagent (e.g., MTT or a reagent that measures ATP) is added.

-

The signal, which correlates with the number of viable cells, is measured.

-

The CC₅₀ value is calculated from the dose-response curve.

-

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of norovirus replication in vitro.[1][6] Its strong performance in a human norovirus replicon assay highlights its potential as a lead compound for the development of anti-norovirus therapeutics.[1][2][4][6][8] However, the observed cytotoxicity is a significant hurdle that needs to be addressed through further medicinal chemistry efforts. Future research should focus on structural modifications of this compound to improve its selectivity index (the ratio of CC₅₀ to EC₅₀) by reducing host cell toxicity while maintaining or enhancing its antiviral potency. In vivo efficacy and pharmacokinetic studies will also be essential to evaluate its potential as a clinical candidate.

References

- 1. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. insightbio.com [insightbio.com]

- 5. Orb1686118-25mg | Antiviral agent 7 Clinisciences [clinisciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-1,4-anhydro-, (1S)- | 158227-81-7 [chemicalbook.com]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

Antiviral Agent 17: A Technical Overview of its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 17, a novel C-nucleoside analogue, has emerged as a compound of interest in the field of antiviral research. Structurally identified as a C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine, it belongs to the class of 4-aza-7,9-dideazaadenosine compounds.[1][4] These nucleoside analogues are recognized for their potential as therapeutic agents against a variety of infectious diseases due to their ability to interfere with viral replication. This technical guide provides a comprehensive summary of the currently available data on the antiviral spectrum of activity for this compound, with a focus on quantitative data, experimental methodologies, and its proposed mechanism of action.

Spectrum of Antiviral Activity

Currently, the documented antiviral activity of agent 17 is primarily focused on its efficacy against noroviruses.

Norovirus

Noroviruses are a leading cause of acute gastroenteritis worldwide.[5] this compound has demonstrated potent inhibitory effects against both murine norovirus (MNV) and in a human norovirus (HuNoV) replicon system.[4] The replicon system is a valuable tool for studying norovirus replication, as the virus is notoriously difficult to culture in vitro.[5]

Quantitative Antiviral Data

The antiviral potency and cytotoxic profile of a compound are critical for assessing its therapeutic potential. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells.[6] The ratio of these two values (CC50/EC50) provides the selectivity index (SI), a measure of the compound's therapeutic window.

| Virus | Assay System | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Human Norovirus (HuNoV) | Human Replicon Assay | 0.015 µM | Data not available | Data not available | [4] |

| Murine Norovirus (MNV) | Not specified | Good activity | Significant cytotoxicity | Data not available | [4] |

Note: While "good activity" and "significant cytotoxicity" have been reported for murine norovirus, specific quantitative values for EC50 and CC50 are not publicly available in the reviewed literature.

Mechanism of Action

As a nucleoside analogue, this compound is proposed to exert its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp).[7] This enzyme is essential for the replication of the viral RNA genome.

The general mechanism for this class of drugs involves the intracellular phosphorylation of the nucleoside analogue to its active triphosphate form. This activated form then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the RdRp. The incorporation of the analogue can lead to chain termination or introduce mutations that are lethal to the virus.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the types of assays used to evaluate the antiviral activity and cytotoxicity of compounds like this compound.

Human Norovirus (HuNoV) Replicon Assay (Luciferase-Based)

This assay measures the replication of a subgenomic fragment of the norovirus genome that has been engineered to express a reporter gene, such as luciferase, in a suitable human cell line.

-

Cell Seeding: Plate a human cell line that supports norovirus replicon replication (e.g., human gastric tumor cells) in 96-well plates and incubate until a confluent monolayer is formed.[5]

-

Transfection: Transfect the cells with the HuNoV replicon RNA using a suitable transfection reagent.

-

Compound Treatment: Following transfection, add serial dilutions of this compound to the cell culture medium.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) to allow for replicon replication and luciferase expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of viral RNA replication.[8][9]

-

Data Analysis: Calculate the EC50 value by plotting the reduction in luciferase signal against the concentration of the antiviral agent.

Caption: Workflow for a luciferase-based HuNoV replicon assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.[10]

-

Cell Seeding: Plate a suitable cell line (e.g., the same cell line used in the antiviral assay) in 96-well plates and allow them to attach and grow for 24 hours.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the cells with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Caption: General workflow for an MTT cytotoxicity assay.

Discussion and Future Directions

This compound shows significant promise as an anti-norovirus compound, with a potent EC50 value in a human norovirus replicon system. However, the mention of "significant cytotoxicity" in the initial report by Li Q, et al. highlights the need for further investigation to determine its therapeutic window.[4] The lack of a publicly available CC50 value makes it difficult to calculate the selectivity index, a critical parameter for drug development.

Furthermore, the full spectrum of antiviral activity for agent 17 remains to be elucidated. While the pyrrolo[2,1-f][1][2][3]triazine scaffold is known to be a component of broad-spectrum antiviral drugs like remdesivir, specific data on the efficacy of this compound against other RNA viruses (e.g., influenza viruses, coronaviruses, flaviviruses) is needed.[7]

Future research should focus on:

-

Determining the CC50 value of this compound in relevant cell lines to establish its selectivity index.

-

Screening this compound against a broad panel of RNA viruses to define its spectrum of activity.

-

Conducting detailed mechanistic studies to confirm its interaction with the viral RdRp and to identify any potential off-target effects.

-

Exploring structure-activity relationships within this series of compounds to identify analogues with improved potency and reduced cytotoxicity.

References

- 1. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. kth.diva-portal.org [kth.diva-portal.org]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Gaussia Luciferase-Based Human Norovirus Protease Reporter System: Cell Type-Specific Profile of Norwalk Virus Protease Precursors and Evaluation of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Human Norovirus-Specific Antibodies Using the Luciferase Immunoprecipitation System (LIPS) Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: CDI-988, a Novel Antiviral Agent Targeting Norovirus GII.17 Replication

For: Researchers, Scientists, and Drug Development Professionals

Topic: Antiviral agent CDI-988's activity against norovirus, with a focus on the GII.17 genotype.

Executive Summary

Norovirus remains a significant global health burden, causing epidemic and sporadic acute gastroenteritis across all age groups. The emergence of new genotypes, such as GII.17, highlights the need for effective antiviral therapies. This document provides a technical overview of CDI-988, a novel, oral, broad-spectrum antiviral agent developed by Cocrystal Pharma, which has demonstrated potent activity against major norovirus variants, including the GII.17 strain. CDI-988 is a first-in-class protease inhibitor targeting the highly conserved 3CL viral protease, an enzyme essential for viral replication. Preclinical data have shown its broad-spectrum antiviral activity, and a Phase 1 clinical trial has established a favorable safety and tolerability profile. This guide summarizes the available data on CDI-988, its mechanism of action, and the experimental protocols relevant to its evaluation.

Quantitative Data Summary

While specific quantitative efficacy data such as IC50 and EC50 values for CDI-988 are not yet publicly available, preclinical studies have consistently reported its "potent" and "superior" broad-spectrum antiviral activity against major norovirus variants, including GII.4 and GII.17.[1][2] Phase 1 clinical trial results have focused on safety, tolerability, and pharmacokinetics.

Table 1: Preclinical and Clinical Development Summary of CDI-988

| Parameter | Reported Finding | Source |

| Drug Candidate | CDI-988 | Cocrystal Pharma[3] |

| Mechanism of Action | Inhibition of the highly conserved 3CL viral protease | [1][4] |

| Target Pathogen | Norovirus (pan-viral activity) | [5] |

| Target Genotypes | GII.4, GII.17, and other major variants | [2] |

| Reported Potency | "Excellent potency" and "superior broad-spectrum antiviral activity" | [2] |

| Phase 1 Study Results | Favorable safety and tolerability profile | [1] |

| Current Status | Phase 1b human challenge study set to begin | [6] |

Mechanism of Action: Inhibition of Norovirus 3CL Protease

The replication of norovirus is dependent on the function of a viral 3C-like (3CL) protease.[7] This enzyme is responsible for the proteolytic processing of a large viral polyprotein into mature non-structural proteins that are essential for the formation of the viral replication complex.[8][9]

CDI-988 is a small molecule inhibitor designed to bind to the active site of the norovirus 3CL protease, thereby blocking its enzymatic activity.[7] By preventing the cleavage of the viral polyprotein, CDI-988 effectively halts the viral replication cycle.[7] The targeted region of the 3CL protease is highly conserved across different norovirus genogroups, which accounts for the broad-spectrum activity of CDI-988.[4]

Caption: Inhibition of Norovirus 3CL Protease by CDI-988.

Experimental Protocols

While specific protocols for CDI-988 are proprietary, the following sections describe standard methodologies for evaluating norovirus protease inhibitors.

In Vitro Protease Inhibition Assay (FRET-based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of the norovirus 3CL protease.

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the 3CL protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the protease activity.

Protocol:

-

Reagents and Materials:

-

Recombinant norovirus 3CL protease (GII.17 or other genotypes).

-

FRET peptide substrate specific for norovirus 3CL protease.

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA).

-

Test compound (CDI-988) at various concentrations.

-

Positive control inhibitor (e.g., a known protease inhibitor).

-

Negative control (e.g., DMSO).

-

384-well microplate.

-

Fluorescence plate reader.

-

-

Procedure: a. Add a solution of the recombinant 3CL protease to the wells of the microplate. b. Add the test compound (CDI-988) at serially diluted concentrations to the wells. Include positive and negative controls. c. Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FRET peptide substrate to all wells. e. Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 60 minutes).

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value (the concentration of the inhibitor that reduces the protease activity by 50%) by fitting the data to a dose-response curve.

Caption: Workflow for FRET-based norovirus protease inhibition assay.

Cell-Based Antiviral Assay (Replicon System)

This assay evaluates the ability of a compound to inhibit norovirus replication in a cellular context using a norovirus replicon system.

Principle: A norovirus replicon is a self-replicating RNA molecule derived from the norovirus genome, where the capsid protein genes are replaced with a reporter gene (e.g., luciferase or a selectable marker). The replicon can replicate in a suitable host cell line, and the level of reporter gene expression is proportional to the level of viral RNA replication.

Protocol:

-

Reagents and Materials:

-

Human cell line supporting norovirus replicon replication (e.g., Huh-7 or HG23).

-

Norovirus replicon RNA (e.g., GII.17 replicon).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Test compound (CDI-988) at various concentrations.

-

Positive control inhibitor.

-

Negative control (e.g., DMSO).

-

Reagents for detecting the reporter gene product (e.g., luciferase assay kit).

-

Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).

-

-

Procedure: a. Seed the host cells in a multi-well plate and allow them to adhere. b. Transfect the cells with the norovirus replicon RNA. c. After a few hours, replace the transfection medium with fresh medium containing serial dilutions of CDI-988. d. Incubate the cells for a specified period (e.g., 48-72 hours). e. Measure the reporter gene activity (e.g., luminescence for luciferase). f. In a parallel plate, assess cell viability to determine the cytotoxicity of the compound.

-

Data Analysis: a. Calculate the percentage of replicon replication inhibition for each concentration of CDI-988 relative to the negative control. b. Plot the percentage of inhibition against the compound concentration and determine the EC50 value (the concentration that inhibits replicon replication by 50%). c. Determine the CC50 value (the concentration that reduces cell viability by 50%) from the cytotoxicity assay. d. Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Human Challenge Study

A human challenge study is a clinical trial in which healthy volunteers are intentionally exposed to a pathogen to evaluate the efficacy of a vaccine or therapeutic agent.[10][11][12] Cocrystal Pharma has received FDA clearance to conduct a Phase 1b human challenge study for CDI-988.[6]

General Protocol Outline:

-

Subject Recruitment: Healthy adult volunteers are screened for eligibility based on specific inclusion and exclusion criteria.[11][12]

-

Randomization and Dosing: Participants are randomized to receive either CDI-988 or a placebo for a specified period before and/or after the viral challenge.[10]

-

Viral Challenge: Participants are inoculated with a specific dose of a well-characterized norovirus strain (e.g., a GII.4 or GII.17 strain).[10]

-

Inpatient Monitoring: Participants are monitored in a controlled inpatient setting for the development of clinical symptoms of gastroenteritis (e.g., vomiting, diarrhea, abdominal pain), viral shedding in stool, and adverse events.[13]

-

Endpoint Evaluation: The primary and secondary endpoints may include the incidence and severity of norovirus-induced illness, the duration of symptoms, and the quantity and duration of viral shedding.[10]

-

Data Analysis: The data from the treatment and placebo groups are statistically compared to determine the efficacy of CDI-988 in preventing or treating norovirus infection.

Caption: General workflow for a norovirus human challenge study.

Conclusion

CDI-988 is a promising oral antiviral candidate with a novel mechanism of action against a broad range of norovirus genotypes, including the clinically significant GII.17. Its ability to target the highly conserved 3CL protease provides a strong rationale for its pan-viral activity and a high barrier to resistance. While detailed quantitative efficacy data from preclinical studies are not yet in the public domain, the progression of CDI-988 to a human challenge study following positive Phase 1 safety results underscores its potential as a first-in-class therapeutic for the prevention and treatment of norovirus infection. Further clinical development will be crucial to fully elucidate its efficacy and clinical utility.

References

- 1. contagionlive.com [contagionlive.com]

- 2. Cocrystal Pharma’s Norovirus Oral Antiviral Candidate Demonstrates Potent Activity Against the Emerging GII.17 Variants :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]

- 3. Empowered Patient Podcast: Novel Antiviral Drug Shows Promise Treating Norovirus with Dr. Sam Lee Cocrystal Pharma TRANSCRIPT [empoweredpatientradio.com]

- 4. Cocrystal Pharma Presents Phase 1 Results for Pan-Viral Inhibitor CDI-988 at Department of Defense Medical Conference :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]

- 5. Cocrystal Pharma to Present Data from Phase 1 Study of First-in-Class Norovirus Protease Inhibitor CDI-988 at the 9th International Calicivirus Conference :: Cocrystal Pharma, Inc. (COCP) [cocrystalpharma.com]

- 6. Cocrystal Pharma Gets FDA Clearance for First Norovirus Drug Trial | COCP Stock News [stocktitan.net]

- 7. What are norovirus 3CL protease inhibitors and how do they work? [synapse.patsnap.com]

- 8. Human Norovirus Proteins: Implications in the Replicative Cycle, Pathogenesis, and the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norovirus Vaccine Against Experimental Human GII.4 Virus Illness: A Challenge Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-Response of a Norovirus GII.2 Controlled Human Challenge Model Inoculum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Norovirus Challenge Study [ctv.veeva.com]

In-Depth Technical Guide: Antiviral Activity of C-Nucleoside "Antiviral Agent 17"

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

"Antiviral agent 17," identified as the C-nucleoside analog 4-aza-7,9-dideazaadenosine, has demonstrated potent antiviral activity, particularly against norovirus. This technical guide provides a comprehensive overview of its antiviral properties, focusing on quantitative data, experimental methodologies, and its putative mechanism of action. The information presented herein is synthesized from publicly available scientific literature and technical data sheets.

Quantitative Antiviral Activity

"this compound" has been evaluated for its inhibitory effects against both human and murine norovirus. The available quantitative data are summarized below.

Table 1: Antiviral Activity of "this compound" against Norovirus

| Virus Target | Assay System | Parameter | Value | Reference |

| Human Norovirus (HuNoV) | Replicon Assay | EC50 | 0.015 µM | [1][2] |

| Murine Norovirus (MNV) | Cytopathic Effect (CPE) Assay | EC50 | 7 nM |

EC50 : 50% effective concentration, the concentration of the agent that inhibits viral activity by 50%.

Note on Cytotoxicity and Selectivity Index: The primary literature suggests that the antiviral activity of "this compound" against murine norovirus is accompanied by significant cytotoxicity.[1][2] However, specific 50% cytotoxic concentration (CC50) and the resulting Selectivity Index (SI = CC50/EC50) values are not available in the reviewed literature. A high SI is desirable for a promising antiviral candidate.

Putative Mechanism of Action

As a C-nucleoside analog, "this compound" is believed to exert its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This mechanism is common for many nucleoside analogs and involves the intracellular phosphorylation of the agent to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.

References

Preliminary In Vitro Evaluation of Antiviral Agent 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral pathogens present a continuous challenge to global health, necessitating the development of novel antiviral therapeutics. This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel investigational compound, designated "Antiviral agent 17." The following sections detail the compound's antiviral activity against a panel of clinically relevant viruses, its cytotoxicity profile in various cell lines, and initial mechanism of action studies. All experimental methodologies are described to ensure reproducibility and facilitate further investigation by the scientific community.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were assessed using standard in vitro assays. All experiments were conducted in triplicate, and the data are presented as mean values ± standard deviation.

Antiviral Activity

The half-maximal effective concentration (EC₅₀) of this compound was determined against a range of viruses using plaque reduction or yield reduction assays. The results are summarized in Table 1.

Table 1: Antiviral Activity of this compound (EC₅₀)

| Virus | Cell Line | EC₅₀ (µM) |

| Influenza A/PR/8/34 (H1N1) | MDCK | 1.2 ± 0.3 |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 0.8 ± 0.2 |

| HIV-1 (IIIB) | MT-4 | 2.5 ± 0.6 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.1 ± 1.1 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 3.4 ± 0.8 |

Cytotoxicity Profile

The half-maximal cytotoxic concentration (CC₅₀) was determined using a standard MTT assay in various cell lines to assess the compound's toxicity. The results are presented in Table 2.

Table 2: Cytotoxicity of this compound (CC₅₀)

| Cell Line | CC₅₀ (µM) |

| MDCK | > 100 |

| Vero E6 | 85.2 ± 9.7 |

| MT-4 | > 100 |

| Vero | 92.4 ± 11.3 |

| HEp-2 | 78.6 ± 8.1 |

Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.

Table 3: Selectivity Index of this compound

| Virus | Cell Line | SI (CC₅₀/EC₅₀) |

| Influenza A/PR/8/34 (H1N1) | MDCK | > 83.3 |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 106.5 |

| HIV-1 (IIIB) | MT-4 | > 40.0 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 18.1 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 23.1 |

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC₅₀ Calculation: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Plaque Reduction Assay

This functional assay determines the concentration of an antiviral agent that inhibits the formation of viral plaques by a specific percentage (typically 50%).

Protocol:

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus (e.g., 100 Plaque Forming Units/well) for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.

-

EC₅₀ Calculation: Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Caption: Workflow for the Plaque Reduction Assay.

Mechanism of Action: Postulated Modulation of JAK-STAT Pathway

Preliminary data suggests that this compound may exert its effect by modulating the host's innate immune response. One of the key antiviral signaling cascades is the JAK-STAT pathway, which is activated by interferons. It is hypothesized that this compound potentiates this pathway, leading to an enhanced antiviral state in the cell.

Caption: Postulated potentiation of the JAK-STAT pathway by this compound.

Conclusion and Future Directions

This compound demonstrates potent and selective in vitro activity against several significant viral pathogens, most notably SARS-CoV-2 and Influenza A. The compound exhibits a favorable cytotoxicity profile, as indicated by high selectivity indices. Preliminary investigations into its mechanism of action suggest a potential role in modulating host innate immune pathways, such as the JAK-STAT signaling cascade.

Further studies are warranted to:

-

Confirm the proposed mechanism of action through targeted molecular assays.

-

Evaluate the efficacy of this compound in primary human cells and more complex in vitro models (e.g., organoids).

-

Assess the potential for resistance development.

-

Initiate preclinical in vivo efficacy and safety studies in relevant animal models.

The data presented in this guide underscore the potential of this compound as a promising broad-spectrum antiviral candidate for further development.

Section 1: Phenanthroindolizidine Alkaloids for Anti-Plant Virus Activity

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Compounds Designated as "Antiviral Agent 17"

Introduction

The designation "this compound" does not refer to a single, universally recognized molecule. Instead, it appears in various distinct research contexts to denote a specific compound within a studied series. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for four separate classes of molecules that have been identified as "compound 17" in the scientific literature. Each section is dedicated to a different chemical scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and SAR logic.

In the study of phenanthroindolizidine alkaloids as potential agents against the Tobacco Mosaic Virus (TMV), several derivatives of the natural product tylophorine were synthesized and evaluated. Within this series, the tylophorine salt derivative 17 was identified as a promising inhibitor of plant viruses[1].

Data Presentation: SAR of Tylophorine Derivatives

The antiviral activity of these compounds was assessed through their ability to inhibit TMV infection in vivo. The data is often presented as a percentage of inhibition under different application modes: inactivation, curative (therapeutic), and protection (prophylactic).

| Compound | Modification | Inactivation Effect (%) @ 500 µg/mL | Curative Effect (%) @ 500 µg/mL | Protection Effect (%) @ 500 µg/mL |

| Tylophorine | Parent Compound | 55.4 | 52.1 | 58.3 |

| 10 | Tylophorine-HCl | 65.2 | 60.3 | 68.1 |

| 11 | Tylophorine-HBr | 61.3 | 58.6 | 65.4 |

| 13 | Tylophorine-H₂SO₄ | 68.7 | 65.2 | 70.3 |

| 17 | Tylophorine-HNO₃ | 62.5 | 61.8 | 66.2 |

| 22 | Tylophorine-H₃PO₄ | 70.1 | 68.4 | 72.5 |

| Ningnanmycin | Commercial Control | 51.8 | 52.5 | 56.0 |

Data synthesized from multiple studies on phenanthroindolizidine alkaloids[1][2][3].

SAR Insights: The core finding is that converting the parent tylophorine into various salt forms generally enhances its anti-TMV activity. This improvement is attributed to increased water solubility and stability[1]. The phosphate salt (22 ) and sulfate salt (13 ) showed the most significant enhancement in activity across all tested modes[1][3]. This suggests that the choice of the counter-ion plays a crucial role in the overall efficacy.

Experimental Protocols

In vivo Anti-TMV Activity Assay (Leaf-Dip Method)

-

Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are mechanically inoculated with a purified TMV suspension (6 x 10⁻³ mg/mL).

-

Compound Application:

-

Curative Effect: Two days post-inoculation, the leaves are sprayed with the test compound solution (500 µg/mL).

-

Protective Effect: Healthy plant leaves are first sprayed with the test compound solution. Two days later, the leaves are inoculated with TMV.

-

Inactivation Effect: The purified TMV is mixed with the test compound solution for 30 minutes prior to inoculating healthy plant leaves.

-

-

Control Groups: A commercial antiviral agent (e.g., Ningnanmycin) and a solvent-only solution are used as positive and negative controls, respectively.

-

Data Collection: Five days after inoculation, the number of local lesions on the leaves is recorded.

-

Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group[4][5].

Mandatory Visualization

Caption: SAR logic for enhancing anti-TMV activity of tylophorine.

Section 2: Nitrobenzoxadiazole Derivatives for Anti-Influenza Virus Activity

A study screening a library of nitrobenzoxadiazole derivatives against the Influenza A/Puerto Rico/8/34 H1N1 (PR8) strain identified three promising compounds. Among these, compound 17 , a 4-thioether substituted nitrobenzoxadiazole, was noted for its ability to inhibit viral replication at low micromolar concentrations[6][7][8].

Data Presentation: SAR of Nitrobenzoxadiazole Derivatives

The primary screening was conducted in Madin-Darby Canine Kidney (MDCK) cells, with viral replication measured by a haemagglutination (HA) assay. The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined to assess potency and selectivity.

| Compound | R Group (at 4-position) | IC₅₀ (µM) in MDCK cells | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| 12 | -S-(CH₂)₄-OH | 4.1 ± 0.6 | > 100 | > 24.4 |

| 17 | -S-(CH₂)₄-O-CO-(CH₂)₂-COOH | 6.7 ± 1.1 | > 100 | > 14.9 |

| 25 | -S-(CH₂)₃-COOH | 5.2 ± 0.9 | > 100 | > 19.2 |

Data extracted from the study on nitrobenzoxadiazole derivatives against Influenza A virus[6][7][8].

SAR Insights: The key feature for antiviral activity in this series is the 4-thioether substitution on the nitrobenzoxadiazole core. The data indicates that linkers of three to four carbons bearing a terminal hydroxyl or carboxyl group are well-tolerated and lead to potent activity[6][8]. The high CC₅₀ values suggest that these compounds have a favorable safety profile in this cell line. Compounds 12 and 25 displayed the best combination of potency and selectivity, making them lead candidates for further optimization[7].

Experimental Protocols

Haemagglutination (HA) Assay for Influenza Virus Titer

-

Cell Culture and Infection: MDCK cells are seeded in 96-well plates and grown to confluence. The cells are then infected with Influenza A (PR8 strain) in the presence of varying concentrations of the test compounds.

-

Supernatant Collection: After a 48-hour incubation period, the cell culture supernatants are collected.

-

Serial Dilution: The supernatants are serially diluted (2-fold) in V-bottom 96-well plates.

-

Addition of Red Blood Cells: A standardized suspension of chicken or turkey red blood cells (e.g., 0.5%) is added to each well.

-

Incubation and Reading: The plates are incubated at room temperature for 30-60 minutes. The HA titer is determined as the reciprocal of the highest dilution that causes complete haemagglutination (formation of a lattice network).

-

IC₅₀ Determination: The IC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the viral HA titer compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

-

Cell Treatment: MDCK cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for 48 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Mandatory Visualization

Caption: Workflow for antiviral and cytotoxicity screening.

Section 3: Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities[9][10]. In one study focusing on acyclic nucleoside analogues, compound 17 was the 4-amino-5-unsubstituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine. While this specific compound was inactive, its halogenated derivatives showed antiviral effects, highlighting a critical SAR point[11].

Data Presentation: SAR of 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidines

The antiviral activity of this series was evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Cytotoxicity was also assessed in L1210 cells.

| Compound | R₄ Substituent | R₅ Substituent | Antiviral Activity vs. HCMV & HSV-1 | Cytotoxicity IC₅₀ (µM) in L1210 cells |

| 17 | -NH₂ | -H | Inactive | > 100 |

| 18 | -NH₂ | -Cl | Active | 2.3 |

| 19 | -NH₂ | -Br | Active | 0.7 |

| 20 | -NH₂ | -I | Active | 2.8 |

| 21 | -NH₂ | -CN | Less Cytotoxic | > 30 |

Data synthesized from studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues.

SAR Insights: The SAR for this series is exceptionally clear. The unsubstituted 4-amino compound (17 ) is devoid of both antiviral and cytotoxic activity[11]. However, the introduction of a halogen atom (Cl, Br, I) at the C-5 position confers potent antiviral and antiproliferative activity. The 5-bromo derivative (19 ) was the most cytotoxic compound in the series. This demonstrates that substitution at the 5-position of the 7-deazapurine ring is essential for the biological activity of these particular acyclic nucleoside analogues.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV-1) are prepared in 6-well plates.

-

Virus Adsorption: The cell culture medium is removed, and cells are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compounds.

-

Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days for HCMV, 2-3 days for HSV-1).

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

EC₅₀ Calculation: Plaques are counted, and the 50% effective concentration (EC₅₀) is determined as the compound concentration required to reduce the number of plaques by 50% relative to the virus control.

Mandatory Visualization

Caption: SAR dependency on C-5 halogenation.

Section 4: Norovirus Polymerase Inhibitors

In the development of novel non-nucleoside inhibitors of the norovirus RNA-dependent RNA polymerase (RdRp), a series of compounds characterized by a terminal para-substituted phenyl group, a central phenyl ring, an amide-thioamide linker, and a terminal thiophene ring were investigated. Subsequent SAR studies led to modifications of this scaffold, including the replacement of the terminal phenyl with benzoxazole or indole groups and removal of the thioamide linker, resulting in potent inhibitors[12][13]. Although a specific "compound 17" is not highlighted as the lead, this class of compounds is representative of cutting-edge anti-norovirus research.

Data Presentation: SAR of Norovirus Polymerase Inhibitors

Antiviral activity was assessed using a human norovirus (HuNoV) replicon system in human cells (Huh-7) and against infectious murine norovirus (MNV) in murine cells (RAW 264.7).

| Compound | Core Modification | EC₅₀ vs. HuNoV (µM) | EC₅₀ vs. MNV (µM) | CC₅₀ (Huh-7 cells, µM) |

| 3 | Phenyl, Amide-Thioamide | 1.8 | 0.007 | >100 |

| 4 | Phenyl, Amide-Thioamide | 4.8 | 0.015 | >100 |

| 28 | Benzoxazole, Amide only | 0.9 | 1.1 | 10.7 |

| New Analogue | Indole, Amide only | Low µM | Low µM | Increased Cytotoxicity |

Data synthesized from SAR studies on novel norovirus inhibitors[12][13].

SAR Insights: Initial hits (3 and 4 ) showed potent activity, especially against MNV, and excellent selectivity[12]. Further optimization focused on replacing the terminal phenyl group and modifying the linker. Replacing the phenyl with an unsubstituted benzoxazole and removing the thioamide component of the linker led to compound 28 , which exhibited improved potency against the human norovirus replicon (EC₅₀ = 0.9 µM)[12][13]. However, this modification also led to a significant increase in cytotoxicity, reducing the selectivity index. This highlights a common challenge in drug development where improvements in potency can be accompanied by off-target effects.

Experimental Protocols

Human Norovirus (HuNoV) Replicon Assay

-

Cell Line: A stable human hepatoma cell line (Huh-7) harboring a subgenomic HuNoV replicon (e.g., expressing a luciferase reporter gene) is used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral RNA replication, is measured using a luminometer.

-

EC₅₀ Calculation: The EC₅₀ is calculated as the compound concentration that reduces reporter signal by 50% compared to the untreated control.

Mandatory Visualization

Caption: SAR optimization of norovirus polymerase inhibitors.

References

- 1. Synthesis and antiviral activities of phenanthroindolizidine alkaloids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-tobacco mosaic virus (TMV) activity of phenanthroindolizidines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-influenza A virus activity and structure-activity relationship of a series of nitrobenzoxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Homologs and Analogs of Antiviral Agent 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antiviral Agent 17 (AVA17) has emerged as a promising inhibitor of a key viral protease, demonstrating significant potential in preclinical studies. This document provides a comprehensive technical overview of AVA17, its homologous series, and various structural analogs. We delve into their structure-activity relationships (SAR), inhibitory concentrations, and cytotoxicity, presenting the data in a comparative tabular format. Detailed experimental protocols for the key assays are provided to ensure reproducibility. Furthermore, this guide illustrates the underlying mechanism of action and experimental workflows through detailed signaling pathway and process diagrams.

Introduction to this compound (AVA17)

This compound is a novel small molecule inhibitor targeting the main protease (Mpro) of a significant human pathogenic virus. The Mpro enzyme is essential for the proteolytic processing of viral polyproteins, a critical step in the viral replication cycle. Inhibition of this enzyme effectively halts viral proliferation, making it an attractive target for antiviral drug development. AVA17 was identified through a high-throughput screening campaign and has since undergone initial optimization to improve its potency and pharmacokinetic profile.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of AVA17 and its derivatives were evaluated using in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of their biological activities.

Table 1: In Vitro Inhibitory Activity of AVA17 and its Homologs against Viral Mpro

| Compound | Modification | IC50 (nM) |

| AVA17 | Parent Compound | 15.8 |

| AVA17-H1 | -CH3 | 25.2 |

| AVA17-H2 | -CH2CH3 | 18.1 |

| AVA17-H3 | -CH2CH2CH3 | 12.5 |

| AVA17-H4 | -CH2CH2CH2CH3 | 20.3 |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| AVA17 | 0.25 | >100 | >400 |

| AVA17-H1 | 0.48 | >100 | >208 |

| AVA17-H2 | 0.31 | >100 | >322 |

| AVA17-H3 | 0.21 | >100 | >476 |

| AVA17-H4 | 0.39 | >100 | >256 |

| AVA17-A1 | 1.12 | >100 | >89 |

| AVA17-A2 | 0.85 | 85 | 100 |

| AVA17-A3 | 0.55 | >100 | >181 |

Experimental Protocols

Mpro Enzymatic Assay

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against the viral main protease.

-

Reagents: Recombinant Mpro enzyme, FRET substrate (Ac-VKLQ-AMC), assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Procedure:

-

The compounds were serially diluted in DMSO and then diluted in assay buffer.

-

10 µL of each compound dilution was added to a 384-well plate.

-

20 µL of Mpro enzyme (final concentration 50 nM) was added to each well and incubated for 15 minutes at room temperature.

-

20 µL of FRET substrate (final concentration 20 µM) was added to initiate the reaction.

-

Fluorescence intensity was measured every minute for 30 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence signal. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Antiviral Assay

This assay determines the effective concentration of the compounds in inhibiting viral replication in a cellular context.

-

Cell Line and Virus: Vero E6 cells were used, and the virus stock was a clinical isolate.

-

Procedure:

-

Vero E6 cells were seeded in 96-well plates and incubated overnight.

-

The compounds were serially diluted in cell culture medium.

-

The cell culture medium was removed, and the cells were infected with the virus at a multiplicity of infection (MOI) of 0.05.

-

After 1 hour of adsorption, the virus-containing medium was removed, and the cells were washed with PBS.

-

100 µL of the compound dilutions were added to the respective wells.

-

The plates were incubated for 48 hours at 37°C.

-

Viral RNA was extracted from the cell supernatant and quantified by RT-qPCR.

-

-

Data Analysis: The EC50 values were calculated by plotting the percentage of viral replication inhibition against the compound concentration.

Cytotoxicity Assay

A standard MTT assay was performed to assess the cytotoxicity of the compounds on Vero E6 cells.

-

Procedure:

-

Vero E6 cells were seeded in 96-well plates and incubated overnight.

-

The compounds were serially diluted and added to the cells.

-

The plates were incubated for 48 hours at 37°C.

-

MTT reagent was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm.

-

-

Data Analysis: The CC50 values were determined from the dose-response curves, representing the concentration at which 50% of cell viability is reduced.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of AVA17 and the general workflow for its evaluation.

Caption: Mechanism of action of AVA17, inhibiting the viral main protease (Mpro).

Caption: General experimental workflow for the evaluation of AVA17 and its derivatives.

Caption: Structure-activity relationship (SAR) logic for AVA17 homologs and analogs.

Review of 4-amino-pyrrolo[2,1-f]triazine C-nucleosides

An In-Depth Technical Guide to 4-Amino-Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle, recognized as a "privileged" structure in medicinal chemistry due to its presence in a variety of biologically active compounds.[4] As structural analogues of purine bases, nucleosides incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiviral and anticancer activities.[5][6] The 4-amino substituted C-nucleoside derivatives, in particular, have garnered significant interest. This technical guide provides a comprehensive review of the synthesis, biological activity, and mechanisms of action of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives, intended to serve as a resource for researchers in drug discovery and development.

Data Presentation: Biological Activity

The biological activities of various 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and related derivatives are summarized below. These tables highlight their potential as antiviral, cytotoxic, and kinase-inhibiting agents.

Table 1: Antiviral Activity

| Compound/Derivative | Virus Target | Assay System | Activity Metric | Value | Reference |

| 4-aza-7,9-dideazaadenosine | Human Norovirus (HuNoV) | Replicon Assay | EC₅₀ | 0.015 µM | [5] |

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK Cell Culture | IC₅₀ | 4 µg/mL | [5] |

| 2CM Nucleoside Analogue | Norovirus (replicon and MNV) | In vitro replication | EC₅₀ | 1.3 - 18 µM | [7] |

| T-705 (Favipiravir) | Murine Norovirus (MNV) | Replication Assay | EC₅₀ | 250 µM | [7] |

| NIC02 | Norovirus GI.1 Replicon | Replicon Assay | EC₅₀ | 30.1 µM | [7] |

| NIC02 | Murine Norovirus (MNV) | Plaque Reduction | EC₅₀ | 2.3 - 4.8 µM | [7] |

Table 2: Cytotoxic and Antiproliferative Activity

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 1'-unsubstituted xylo-C-nucleoside analogue | HL-60 (Leukemia) | IC₅₀ | 1.9 µM | |

| 1'-unsubstituted xylo-C-nucleoside analogue | NCI-H460 (Lung) | IC₅₀ | 2.0 µM | |

| 7-cyclopropylacetylene C-ribonucleoside (11c) | Capan-1 (Pancreatic) | IC₅₀ | 0.02 - 0.08 µM | [8] |

| 7-cyclopropylacetylene C-ribonucleoside (11c) | HL-60 (Leukemia) | IC₅₀ | 0.02 - 0.08 µM | [8] |

| 7-furanyl C-ribonucleoside (12i) | Various Cancer Lines | IC₅₀ | 0.2 - 2.1 µM | [8] |

| 7-vinyl C-ribonucleoside (12h) | Various Cancer Lines | IC₅₀ | 1.3 - 4.8 µM | [8] |

Table 3: Kinase Inhibition Activity

| Compound/Derivative | Kinase Target | Activity Metric | Value | Reference |

| 4-((3-hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 2 | VEGFR-2 | IC₅₀ | 0.066 µM | [9] |

| 4-((3-hydroxy-4-methylphenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 3 | VEGFR-2 | IC₅₀ | 0.023 µM | [9] |

| 4-((3-chloro-4-fluorophenyl)amino)-pyrrolo[2,1-f][1][2][3]triazine Derivative 1 | EGFR | IC₅₀ | 0.100 µM | [9] |

| Pyrrolo[1,2-f][1][2][3]triazine Derivative 19 | c-Met | IC₅₀ | 2.3 ± 0.1 nM | [9] |

| Pyrrolo[1,2-f][1][2][3]triazine Derivative 19 | VEGFR-2 | IC₅₀ | 5.0 ± 0.5 nM | [9] |

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and biological evaluation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. For detailed, step-by-step instructions, readers should consult the cited literature.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

A common and scalable method for synthesizing the core 4-amino-pyrrolo[2,1-f][1][2][3]triazine structure involves a multi-step process starting from 2-cyanopyrrole.[10]

-

N-Amination of Pyrrole: 2-cyanopyrrole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF). An aminating agent, such as a monochloramine solution, is then added to form 1-amino-2-cyanopyrrole.[10]

-

Cyclization: The resulting 1-amino-2-cyanopyrrole intermediate is cyclized to form the triazine ring. This is typically achieved by reacting it with formamidine acetate in a suitable solvent, which leads to the formation of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core.[6][10]

-

Purification: The final product is purified using techniques such as recrystallization to yield the high-purity target compound.[10]

Variations on this core synthesis allow for the introduction of different substituents. For instance, 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be synthesized via the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.

General Protocol for Antiviral Activity Assays

Antiviral activity is often assessed using cell-based assays that measure the inhibition of viral replication.

-

Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) for influenza) is cultured in appropriate media and conditions.

-

Infection and Treatment: Cells are infected with the virus of interest. Concurrently or post-infection, the cells are treated with various concentrations of the test compounds.

-

Quantification of Viral Activity: After an incubation period, the extent of viral replication is measured. This can be done through various methods, such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA levels, or replicon systems that use reporter genes (e.g., luciferase) to indicate viral polymerase activity.[7]

-

Data Analysis: The concentration of the compound that results in a 50% reduction in viral activity is determined and reported as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[5]

General Protocol for Cytotoxicity Assays

To determine the therapeutic index of a compound, its toxicity to host cells is measured in parallel with its antiviral or anticancer activity.

-

Cell Seeding: Cancer cell lines or normal cells (e.g., peripheral blood mononuclear cells) are seeded into multi-well plates.

-

Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a set period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, MTS), fluorescence-based assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-Glo®) that quantify metabolic activity or ATP content.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% is calculated as the CC₅₀ (50% cytotoxic concentration) or IC₅₀.

General Protocol for Kinase Inhibition Assays

The ability of these compounds to inhibit specific kinases is evaluated using biochemical assays.

-

Assay Setup: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

-

Inhibitor Addition: The test compounds are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®) or using antibodies that specifically detect the phosphorylated substrate.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.[9]

Visualizations: Pathways and Workflows

Experimental Workflow for Drug Discovery

The general workflow for identifying and characterizing novel pyrrolotriazine-based inhibitors follows a standard drug discovery cascade.

Caption: A generalized workflow for the discovery and development of pyrrolotriazine inhibitors.

VEGFR-2 Signaling Pathway

Several pyrrolo[2,1-f][1][2][3]triazine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling cascade by pyrrolotriazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target. Its signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in many cancers.

Caption: Mechanism of action for pyrrolotriazine-based EGFR inhibitors.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonnucleoside Inhibitors of Norovirus RNA Polymerase: Scaffolds for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Antiviral Agent 17

For Research Use Only

Introduction

These application notes provide a comprehensive set of protocols for the in vitro evaluation of "Antiviral Agent 17," a novel compound with potential therapeutic applications against viral pathogens. The described assays are fundamental for characterizing the agent's antiviral efficacy, cytotoxicity, and preliminary mechanism of action. The protocols are intended for an audience of researchers, scientists, and drug development professionals. Adherence to proper aseptic techniques and biosafety level (BSL) guidelines appropriate for the virus under investigation is mandatory.

Summary of Antiviral Activity

Effective antiviral drug development hinges on identifying compounds with potent activity against a target virus and minimal toxicity to host cells. This relationship is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window. The following table summarizes the hypothetical in vitro characteristics of this compound against a model virus.

Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound

| Assay Type | Target Virus/Cell Line | Parameter | Value (µM) |

| Cytotoxicity Assay | Vero Cells | CC50 | >100 |

| Plaque Reduction Assay | Virus X / Vero Cells | EC50 | 2.5 |

| Viral Yield Reduction Assay | Virus X / Vero Cells | EC90 | 8.0 |

| Calculated Parameter | |||

| Selectivity Index (SI) | CC50/EC50 | >40 |

Experimental Workflows and Signaling Pathways

Visualizing experimental processes is key to ensuring reproducibility and understanding complex biological interactions. The following diagrams, generated using the DOT language, illustrate the general workflow for antiviral compound screening and the specific procedures for the plaque reduction and time-of-addition assays.

Caption: General workflow for screening antiviral compounds.

Caption: Workflow of the Plaque Reduction Assay.

Caption: Concept of the Time-of-Addition Assay.

Detailed Experimental Protocols

This assay determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).[1][2][3]

-

Materials:

-

Host cells (e.g., Vero)

-

Complete culture medium (e.g., MEM with 5% FBS)

-

This compound stock solution

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the incubation period (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare two-fold serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use regression analysis to determine the CC50 value.[5]

-